2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine
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Overview
Description
Pyrido[4,3-d]pyrimidine, 2,7-dichloro-8-fluoro-4-methoxy- is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. Pyrido[4,3-d]pyrimidines have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . For instance, the reaction of 2-aminopyridine with 2,4-dichloro-5-fluorobenzaldehyde in the presence of a base can yield the desired pyrido[4,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of pyrido[4,3-d]pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Pyrido[4,3-d]pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrido[4,3-d]pyrimidine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
Pyrido[4,3-d]pyrimidine derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrido[4,3-d]pyrimidine derivatives varies depending on their specific structure and target. Generally, these compounds exert their effects by interacting with specific molecular targets such as enzymes or receptors. For example, some derivatives inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exerting anticancer effects .
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidine derivatives can be compared with other pyridopyrimidine compounds, such as pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines. While all these compounds share a similar fused ring structure, their biological activities and applications can differ significantly . For instance, pyrido[2,3-d]pyrimidines have been studied for their potential as kinase inhibitors, while pyrido[3,4-d]pyrimidines have shown promise as antimicrobial agents .
List of Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Properties
Molecular Formula |
C8H4Cl2FN3O |
---|---|
Molecular Weight |
248.04 g/mol |
IUPAC Name |
2,7-dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H4Cl2FN3O/c1-15-7-3-2-12-6(9)4(11)5(3)13-8(10)14-7/h2H,1H3 |
InChI Key |
ZXYLMZXHZZUBHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C(C(=NC=C21)Cl)F)Cl |
Origin of Product |
United States |
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